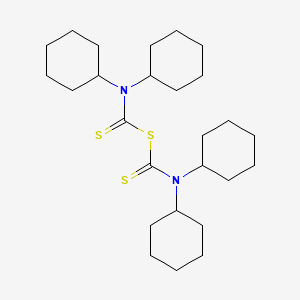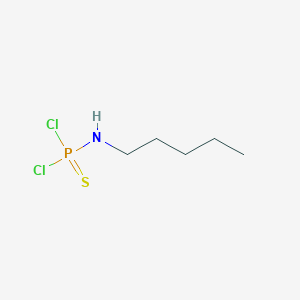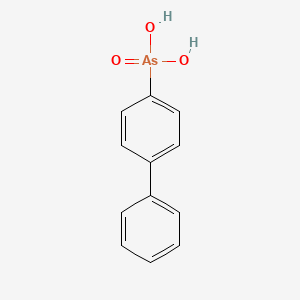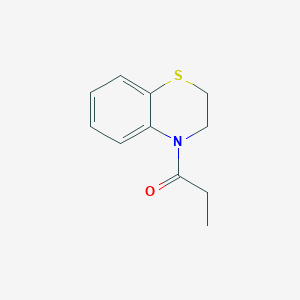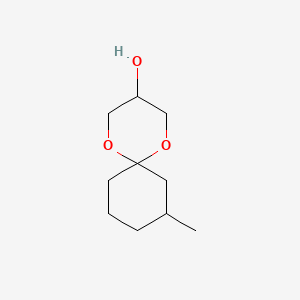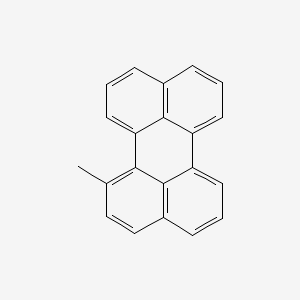
1-Methylperylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylperylene is an organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family. It is a derivative of perylene, where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylperylene can be synthesized through several methods. One common approach involves the methylation of perylene using methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylperylene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of perylenequinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Hydrogen gas, palladium on carbon; atmospheric pressure.
Substitution: Nitric acid, halogens; Lewis acid catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Perylenequinone derivatives.
Reduction: Dihydro-1-Methylperylene.
Substitution: Nitro-1-Methylperylene, halo-1-Methylperylene.
Applications De Recherche Scientifique
1-Methylperylene has a wide range of applications in scientific research:
Biology: Its fluorescence properties make it useful in bioimaging and as a marker in various biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, leveraging its ability to generate reactive oxygen species upon light activation.
Mécanisme D'action
The mechanism by which 1-Methylperylene exerts its effects is primarily through its interaction with light. Upon absorption of photons, it transitions to an excited state, which can then transfer energy to surrounding molecules or generate reactive species. This property is harnessed in applications like photodynamic therapy, where the generated reactive oxygen species can induce cell death in targeted cancer cells.
Comparaison Avec Des Composés Similaires
Perylene: The parent compound, lacking the methyl group, exhibits similar but slightly different photophysical properties.
1,2-Benzperylene: Another derivative with additional benzene rings, showing distinct absorption and emission spectra.
1,6-Dimethylperylene: A compound with two methyl groups, offering different steric and electronic effects.
Uniqueness of 1-Methylperylene: this compound stands out due to its balance of photophysical properties and chemical reactivity. The presence of the methyl group enhances its solubility in organic solvents and slightly alters its electronic properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
64031-91-0 |
|---|---|
Formule moléculaire |
C21H14 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
1-methylperylene |
InChI |
InChI=1S/C21H14/c1-13-11-12-15-7-3-9-17-16-8-2-5-14-6-4-10-18(20(14)16)19(13)21(15)17/h2-12H,1H3 |
Clé InChI |
QRURZXSWSCYVBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


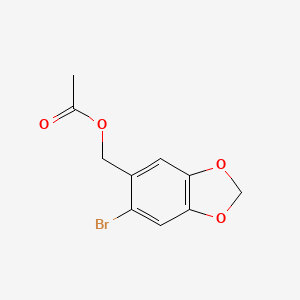
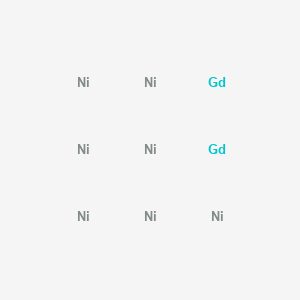

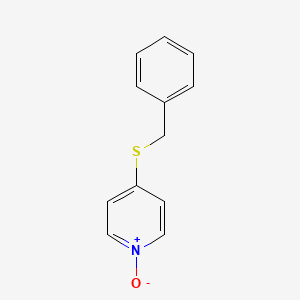
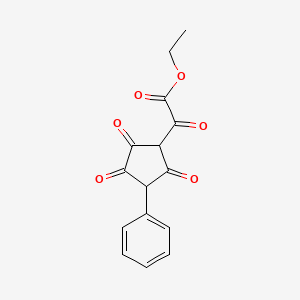
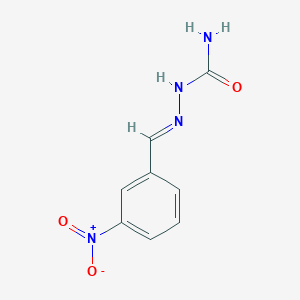

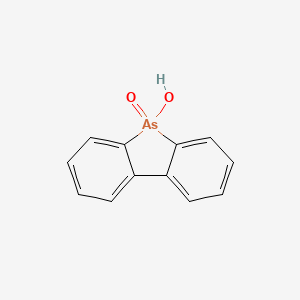
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
